molecular formula C2H6N2OS B1207157 S-Nitrosocysteamine CAS No. 67616-42-6

S-Nitrosocysteamine

货号: B1207157
CAS 编号: 67616-42-6
分子量: 106.15 g/mol
InChI 键: VNEAYYCHMUGPDK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

S-Nitrosocysteamine is an S-nitrosothiol (RSNO) compound that serves as a spontaneous and potent donor of nitric oxide (NO) . It is formed from the nitrosation of the endogenous aminothiol, cysteamine, a product of coenzyme A metabolism . This reaction, optimal under slightly acidic conditions, yields a compound with characteristic ultraviolet (UV) absorption peaks at 333 nm and 545 nm . Like other S-nitrosothiols, this compound can undergo decomposition catalyzed by metal ions such as Cu(I) and Cu(II), ultimately forming the disulfide, cystamine, and releasing nitric oxide in the process . Its primary research value lies in its antimicrobial properties. Studies have shown that this compound exhibits bacteriostatic activity and can sensitize bacteria like Pseudomonas aeruginosa to killing by reactive oxygen and nitrogen species . The mechanism of action for its antimicrobial effects is linked to the multifaceted activity of nitric oxide, which includes inducing oxidative stress in bacterial cells through the generation of lethal peroxynitrite and reacting with thiol groups on critical bacterial membrane proteins, leading to cell disruption . This makes this compound a compound of interest for investigating novel antibacterial strategies and the role of nitrosative stress in innate immunity. This product is intended for research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





属性

CAS 编号

67616-42-6

分子式

C2H6N2OS

分子量

106.15 g/mol

IUPAC 名称

2-nitrososulfanylethanamine

InChI

InChI=1S/C2H6N2OS/c3-1-2-6-4-5/h1-3H2

InChI 键

VNEAYYCHMUGPDK-UHFFFAOYSA-N

SMILES

C(CSN=O)N

规范 SMILES

C(CSN=O)N

其他CAS编号

67616-42-6

同义词

S-nitroso-2-mercaptoethylamine
S-nitrosocysteamine

产品来源

United States

Mechanisms of S Nitrosocysteamine Formation

Nitrosation Pathways

The primary mechanisms for the formation of S-Nitrosocysteamine involve the reaction of cysteamine (B1669678) with various nitrosating agents. These pathways are influenced by factors such as pH and the presence of catalysts.

Direct Reaction with Nitrous Acid and its Protonated Species

In acidic environments, nitrous acid (HNO₂) and its related species are the principal agents responsible for the S-nitrosation of cysteamine. nih.govresearchgate.net

H₂NCH₂CH₂SH + HNO₂ → H₂NCH₂CH₂SNO + H₂O researchgate.netcdnsciencepub.com

This reaction demonstrates a 1:1 stoichiometry, where one mole of cysteamine reacts with one mole of nitrous acid to produce one mole of this compound and one mole of water. cdnsciencepub.compdx.edu

Under more strongly acidic conditions, the protonated form of nitrous acid, the nitrosonium cation (NO⁺), becomes a significant contributor to the nitrosation process. nih.govresearchgate.net While nitrous acid is the primary agent in milder acidity, the rate of nitrosation is greatly accelerated by higher acid concentrations, indicating that the nitrosonium cation is a much more potent nitrosating agent. nih.govcdnsciencepub.com The formation of the nitrosonium cation can be represented as:

HNO₂ + H⁺ ⇌ H₂O⁺-NO → H₂O + NO⁺

This cation then reacts with the thiol group of cysteamine:

H₂NCH₂CH₂SH + NO⁺ → H₂NCH₂CH₂SNO + H⁺

The bimolecular rate constant for the nitrosation of cysteamine by the nitrosonium cation is significantly higher than that for nitrous acid, estimated to be 6.7 × 10⁴ (mol/L)⁻¹ s⁻¹ compared to 17.9 ± 1.5 (mol/L)⁻¹ s⁻¹ for nitrous acid. nih.govresearchgate.net

The reaction between cysteamine and nitrous acid to form this compound consistently exhibits a 1:1 stoichiometry. researchgate.netpdx.edu This means that one molecule of cysteamine reacts with one molecule of nitrous acid. pdx.edu The quantitative formation of this compound can be achieved by pre-mixing nitrite (B80452) with acid for a short period before reacting it with cysteamine. nih.govcdnsciencepub.com

Table 1: Rate Constants for Cysteamine Nitrosation

Nitrosating Agent Bimolecular Rate Constant ((mol/L)⁻¹ s⁻¹)
Nitrous Acid (HNO₂) 17.9 ± 1.5 nih.govresearchgate.net

Reaction with Peroxynitrite as a Nitrosating Agent

Peroxynitrite (ONOO⁻) can also act as a nitrosating agent for cysteamine, particularly in highly acidic environments and when cysteamine is in excess. pdx.edu The reaction is first-order in peroxynitrite. pdx.edu In these conditions, peroxynitrite can lead to the formation of this compound. pdx.edu The proposed mechanism suggests that protonated peroxynitrous acid (ONOOH) is a key intermediate. pdx.edu The reaction has a 1:1 stoichiometry, with one mole of this compound formed from one mole of peroxynitrous acid. pdx.edu The bimolecular rate constant for this nitrosation has been determined to be 10.23 M⁻¹ s⁻¹. pdx.edu

Metal-Ion Catalysis of Nitrosation

Metal ions, particularly copper ions, can catalyze the formation of this compound. nih.gov Both Cu(I) and Cu(II) ions have been shown to be effective catalysts. nih.govcdnsciencepub.com Cu(II) ions can catalyze the nitrosation of cysteamine in neutral conditions, while Cu(I) is effective in acidic conditions. nih.govcdnsciencepub.com The presence of Cu²⁺ ions leads to a progressive increase in the rate of this compound formation. nih.gov This catalytic activity is significant as it can influence the formation of S-nitrosothiols under physiological conditions where metal ions are present. mdpi.com

Table 2: Summary of this compound Formation Pathways

Pathway Nitrosating Agent(s) Conditions Key Characteristics
Direct Nitrosation Nitrous Acid (HNO₂) Mildly Acidic First-order in HNO₂, 1:1 stoichiometry. nih.govresearchgate.netpdx.edu
Direct Nitrosation Nitrosonium Cation (NO⁺) Highly Acidic Much faster reaction rate than with HNO₂. nih.govcdnsciencepub.com
Peroxynitrite Reaction Peroxynitrite (ONOO⁻) / Peroxynitrous Acid (ONOOH) Highly Acidic, Excess Cysteamine First-order in peroxynitrite, 1:1 stoichiometry. pdx.edu

Decomposition and Reactivity Pathways of S Nitrosocysteamine

Chemical Decomposition Pathways

Quantitative Decomposition to Disulfide (Cystamine) and Nitric Oxide

2 H₂NCH₂CH₂SNO → H₂NCH₂CH₂S–SCH₂CH₂NH₂ + 2NO cdnsciencepub.comresearchgate.netnih.gov

Prolonged standing of S-nitrosocysteamine leads to its quantitative conversion into cystamine (B1669676). cdnsciencepub.comresearchgate.net Mass spectrometry analysis confirms the formation of cystamine (m/z = 153.0608) from the decomposition of this compound (m/z = 107.9999) after 24 hours. cdnsciencepub.comnih.gov The release of nitric oxide during this process can be observed and trapped using techniques like electron paramagnetic resonance (EPR) spectroscopy with a nitroethane trap. cdnsciencepub.comnih.gov

The decomposition of the S-NO bond can occur through several mechanisms, including monomolecular reactions (homolytic or heterolytic cleavage), metal-catalyzed reductive cleavage, or higher-order reactions. researchgate.net Under physiological conditions, the homolytic cleavage to form a thiyl radical and nitric oxide is more significant than heterolytic cleavage. researchgate.net

Factors Influencing Decomposition Kinetics

The rate of this compound decomposition is significantly influenced by several factors, including the presence of metal ions, light exposure, and the pH of the solution.

Both cuprous (Cu⁺) and cupric (Cu²⁺) ions are effective catalysts for the decomposition of this compound. cdnsciencepub.comresearchgate.netnih.gov The presence of micromolar concentrations of Cu²⁺ ions can greatly accelerate the rate of decomposition. nih.gov This catalytic effect is due to the reduction of Cu²⁺ to Cu⁺, which then promotes the decomposition of the nitrosothiol. cdnsciencepub.comnih.gov The rate of decomposition, and consequently the production of nitric oxide, increases with higher concentrations of Cu²⁺. cdnsciencepub.comnih.gov This can be observed through increased intensity in EPR spectra of the NO radical. cdnsciencepub.com It is important to note that the presence of metal ion chelators, such as EDTA, can suppress this metal-catalyzed decomposition. cdnsciencepub.comresearchgate.net

Condition Effect on this compound Decomposition Reference
Presence of Cu²⁺ ionsAccelerates decomposition cdnsciencepub.comnih.gov
Increasing Cu²⁺ concentrationIncreases the rate of decomposition and NO production cdnsciencepub.comnih.gov
Presence of EDTA (chelator)Suppresses metal-catalyzed decomposition cdnsciencepub.comresearchgate.net

S-nitrosothiols are susceptible to decomposition induced by light, a process known as photolysis. byjus.combritannica.com Exposure to light, such as overhead fluorescent lighting, can lead to the decomposition of S-nitrosothiols. researchgate.net The photolysis of solid-state S-nitroso-N-acetylpenicillamine (SNAP), a related S-nitrosothiol, has been shown to generate nitric oxide and a stable thiyl radical (RS•). nih.gov This process involves the absorption of light, which breaks the S-NO bond. nih.gov The efficiency of this photolytic decomposition can depend on the wavelength and intensity of the incident light. nih.gov

Factor Effect on S-Nitrosothiol Decomposition Reference
Exposure to LightInduces decomposition (photolysis) researchgate.netnih.gov
Increased Light IntensityIncreases the initial rate of NO release nih.gov

The stability of S-nitrosothiols, including this compound, is highly dependent on the pH of the solution. nih.govasm.org For the related compound S-nitrosocysteine (CysNO), maximum decomposition occurs near physiological pH (around 7.4), while it is more stable in acidic (pH < 6) and alkaline (pH > 9) conditions. nih.gov However, there are conflicting reports regarding the optimal pH for the stability of other S-nitrosothiols like S-nitrosoglutathione (GSNO) and S-nitroso-N-acetylpenicillamine (SNAP), suggesting that the effect of pH can be influenced by factors such as temperature, concentration, and the specific buffer used. researchgate.netosti.govresearchgate.net For instance, some studies have found that a decrease in pH from 7.4 to 5.0 enhances the stability of GSNO and SNAP. researchgate.net The formation of this compound itself from cysteamine (B1669678) and a nitric oxide donor is also favored under slightly acidic conditions. asm.org

Biological Transnitrosation and Denitrosylation

In a biological context, the nitric oxide group of this compound can be transferred to other thiol-containing molecules, a process known as transnitrosation. cdnsciencepub.comsemanticscholar.org This is a crucial mechanism for the propagation of nitric oxide signaling. mdpi.com Glutathione (B108866) (GSH), being the most abundant thiol in the physiological environment, is a key player in these reactions. cdnsciencepub.com The interaction of this compound with glutathione can lead to the formation of S-nitrosoglutathione (GSNO). cdnsciencepub.com This transnitrosation is an equilibrium process, with the NO⁺ group being transferred to thiols where its formation is thermodynamically favored. semanticscholar.org

Denitrosylation, the removal of the NO group, is the reverse process of S-nitrosylation and can occur both non-enzymatically and enzymatically. researchgate.netnih.gov Non-enzymatic denitrosylation can be facilitated by transition metal ions and reducing agents like glutathione and ascorbate (B8700270). researchgate.net Enzymatic denitrosylation is carried out by enzymes such as S-nitrosoglutathione reductase (GSNOR) and thioredoxin (Trx), which play a critical role in regulating the levels of S-nitrosylated proteins and terminating pathological adaptations under conditions of nitrosative stress. semanticscholar.orgmdpi.comnih.gov The process of denitrosylation can expose the thiol group, making it susceptible to further reactions like oxidation to form disulfide bonds. nih.gov

The reactivity of S-nitrosothiols in these biological processes is complex. The nucleophilic attack of a thiolate can occur at the sulfur atom, leading to disulfide formation, or at the nitrogen atom, resulting in S-transnitrosation. researchgate.net The specific pathway taken is influenced by the microenvironment, including the pKa of the cysteine residue. researchgate.net

Process Description Key Molecules Involved Reference
Transnitrosation Transfer of the NO group from this compound to another thiol.Glutathione (GSH) cdnsciencepub.comsemanticscholar.org
Denitrosylation Removal of the NO group from an S-nitrosylated molecule.Glutathione, Ascorbate, S-nitrosoglutathione reductase (GSNOR), Thioredoxin (Trx) researchgate.netsemanticscholar.orgmdpi.comnih.gov

S-to-S Transnitrosation in Biological Contexts

S-to-S transnitrosation is a crucial reaction pathway for S-nitrosothiols (SNOs) within biological systems, involving the transfer of a nitroso group from one thiol to another. This process is fundamental to the signaling functions of nitric oxide (NO), as it allows for the specific and targeted modification of protein cysteine residues. mdpi.comwikipedia.org this compound (CANO) participates in these reactions, acting as either a donor or an acceptor of the nitroso moiety, depending on the specific chemical environment and the reacting thiol.

The transfer of the nitroso group (NO⁺ equivalent) is generally governed by the chemical equilibrium between the participating S-nitrosothiol and the acceptor thiol. mdpi.com S-nitrosoglutathione (GSNO), due to its relative stability and high intracellular concentration, is considered a primary biological nitroso donor that can transfer its NO group to other thiols, including cysteamine, to form this compound. mdpi.compdx.edu Conversely, this compound can also donate its nitroso group to other biological thiols.

Detailed kinetic studies have investigated the transnitrosation reaction between this compound and glutathione (GSH), a highly abundant intracellular thiol. Research has shown that the reaction between CANO and GSH does not result in the formation of oxidized glutathione (GSSG). cdnsciencepub.comresearchgate.net Instead, the primary products identified are cystamine (the disulfide of cysteamine) and a mixed disulfide of cysteamine and glutathione. researchgate.net This indicates a specific reactivity pattern where the nitroso group transfer initiates a series of reactions leading to disulfide formation rather than a simple exchange.

Table 1: Products of Transnitrosation between this compound (CANO) and Glutathione (GSH)

Reactants Predominant Products Not Observed Source

This S-to-S transnitrosation is a key mechanism for the distribution and transfer of NO bioactivity, enabling the modification of specific protein functions and contributing to the broader signaling network of nitric oxide.

S-to-N Transnitrosation Pathways and Products

S-to-N transnitrosation involves the intramolecular or intermolecular transfer of a nitroso group from the sulfur atom of an S-nitrosothiol to a nitrogen atom, typically an amine, to form an N-nitrosamine. This pathway has been proposed as a decomposition route for some S-nitrosothiols, such as S-nitrosocysteine. conicet.gov.arnih.gov For S-nitrosocysteine, this intramolecular rearrangement can lead to the formation of a primary N-nitrosamine, which is unstable and rapidly decomposes to a reactive diazonium ion intermediate. conicet.gov.arnih.gov

However, in the case of this compound, evidence for this pathway is minimal. Mechanistic studies involving the decomposition of this compound have been conducted to identify the resulting products. Analysis using gas chromatography-mass spectrometry (GC-MS) has shown that the predominant product of this compound decomposition is cystamine, the disulfide dimer of cysteamine. researchgate.net These studies report very little evidence of other significant products that would be expected from an S-to-N transnitrosation mechanism, such as thiiranes or 2-hydroxy-mercaptans. researchgate.net This suggests that, under the studied conditions, the S-to-N transnitrosation pathway is not a significant route for the decomposition of this compound. researchgate.net

The stability of the resulting N-nitrosamine is a key factor in this pathway. Primary amines, like the one in cysteamine, form unstable primary nitrosamines that are prone to rapid decay. ccsnorway.com The observed dominance of disulfide formation from this compound decomposition points towards other reaction mechanisms, such as homolytic cleavage of the S-N bond or thiol-mediated decomposition, being the primary routes. cdnsciencepub.comnih.gov

Table 2: Comparison of Transnitrosation Pathways

Compound Pathway Evidence/Products Source
S-Nitrosocysteine S-to-N Transnitrosation Formation of thiirane-2-carboxylic acid and acrylic acid via a diazonium ion intermediate. nih.gov

Enzymatic Denitrosylation Mechanisms (e.g., S-nitrosoglutathione reductase)

Enzymatic denitrosylation is a critical biological process for regulating the levels and activity of S-nitrosothiols, thereby controlling NO-based signaling. nih.gov Two main enzyme systems are responsible for this regulation: the S-nitrosoglutathione reductase (GSNOR) system and the thioredoxin system. nih.gov

S-nitrosoglutathione reductase (GSNOR), also known as alcohol dehydrogenase 5 (ADH5), is a highly conserved enzyme that plays a central role in modulating protein S-nitrosylation. nih.govsemanticscholar.org However, GSNOR does not directly act on all S-nitrosothiols. Its primary substrate is S-nitrosoglutathione (GSNO). semanticscholar.orgnih.gov GSNOR catalyzes the NADH-dependent reduction of GSNO to an unstable intermediate, N-hydroxysulfinamide (GSNHOH), which then decomposes to form glutathione disulfide (GSSG) and hydroxylamine (B1172632) or ammonia. nih.govmdpi.com

The effect of GSNOR on this compound is therefore indirect. By controlling the cellular concentration of GSNO, GSNOR indirectly regulates the levels of other S-nitrosothiols, including this compound, that are in equilibrium with the GSNO pool through transnitrosation reactions. nih.govsemanticscholar.org By depleting GSNO, GSNOR shifts the equilibrium away from the formation of other SNOs, effectively promoting net denitrosylation. nih.gov This regulatory role is crucial for maintaining cellular homeostasis and preventing nitrosative stress. frontiersin.orgfrontiersin.org The activity of GSNOR itself can be modulated by S-nitrosylation of its own cysteine residues, creating a feedback loop that allows for the transient accumulation of GSNO and enhanced NO signaling when needed. nih.gov

Table 3: GSNOR-Mediated Denitrosylation

Enzyme Primary Substrate Mechanism Effect on this compound Source

This enzymatic control allows for the precise spatiotemporal regulation of NO signaling, ensuring that protein S-nitrosylation and subsequent physiological responses are tightly controlled. nih.govfrontiersin.org

Advanced Analytical Methodologies for S Nitrosocysteamine Research

Mass Spectrometry (MS) Based Approaches

Mass spectrometry is a cornerstone analytical technique that measures the mass-to-charge ratio (m/z) of ions, enabling the precise determination of molecular weights and the identification of unknown compounds.

High-resolution mass spectrometry (HRMS) techniques, such as Time-of-Flight Mass Spectrometry (TOF-MS) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), provide extremely accurate mass measurements. This precision is crucial for the unambiguous identification of reaction products and for differentiating between compounds with similar nominal masses.

In S-Nitrosocysteamine research, HRMS is the definitive method for confirming the identity of the target compound and its subsequent decomposition or reaction products. researchgate.net Using positive-mode electrospray ionization (ESI), this compound can be detected as its protonated molecule. The high accuracy of TOF-MS allows for the experimental m/z value to be matched with the theoretical value to within a few parts per million (ppm), confirming the elemental composition.

HRMS has been successfully applied to:

Verify the formation of this compound: The technique confirms the product of the nitrosation of cysteamine (B1669678), with a measured m/z that corresponds precisely to the chemical formula of this compound. nih.gov

Identify decomposition products: Studies have shown that upon standing, this compound decomposes. HRMS analysis of the resulting solution has identified a strong peak corresponding to cystamine (B1669676), the disulfide dimer of cysteamine, confirming the decomposition pathway. nih.gov

Analyze transnitrosation products: In reactions with other thiols like glutathione (B108866), HRMS can identify the formation of mixed disulfides and other transient species. nih.gov

CompoundChemical FormulaTheoretical m/z ([M+H]⁺)Experimentally Observed m/zTechnique
This compoundC₂H₇N₂OS⁺108.0279107.9999 ([M]⁺)TOF-MS nih.gov
CystamineC₄H₁₃N₂S₂⁺153.0571153.0608 ([M+H]⁺)TOF-MS nih.gov

This level of analytical detail is essential for understanding the complex chemistry and reaction mechanisms involving this compound. researchgate.net

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation and S-Nitrosylation Site Mapping

Tandem mass spectrometry (MS/MS) is a powerful analytical technique crucial for the structural elucidation of this compound and for mapping S-nitrosylation sites on proteins. The inherent challenge in analyzing S-nitrosylated compounds lies in the labile nature of the S-NO bond, which can easily fragment during ionization. rutgers.edu Consequently, careful optimization of mass spectrometry parameters, such as cone and collision energy voltages, is essential to preserve the integrity of the this compound molecule and S-nitrosylated peptides for accurate analysis. rutgers.edu

Direct identification of S-nitrosylation sites by MS/MS can be challenging. Therefore, methods like the biotin-switch technique are often employed. rutgers.edu In this method, the S-nitroso group is specifically replaced with a biotin (B1667282) tag, which is more stable and readily detectable by MS/MS. This allows for the confident identification of the specific cysteine residues that were originally S-nitrosylated. rutgers.edunih.gov

Research has shown that site-specific mapping of S-nitrosocysteine residues allows for the direct comparison of primary peptide sequences to identify motifs that may govern the specificity of S-nitrosylation. nih.gov It has been proposed that the presence of flanking basic (like Lysine and Arginine) and acidic (like Aspartate and Glutamate) residues can regulate S-nitrosylation and denitrosation by influencing the thiol nucleophilicity. nih.gov

Table 1: Key Parameters in MS/MS Analysis of S-Nitrosylated Peptides

Parameter Typical Setting for S-Nitrosylated Peptides Rationale
Cone Voltage Lower than conventional peptide detection (e.g., 20 V) To minimize in-source fragmentation of the labile S-NO bond. rutgers.edu
Collision Energy Lower than conventional peptide detection (e.g., 4 V) To preserve the S-NO bond during fragmentation for accurate site mapping. rutgers.edu

| Sample Buffer | Neutral pH containing metal chelators (e.g., 1 mM EDTA, 0.1 mM neocuproine) | To prevent protein denitrosylation during sample preparation and analysis. rutgers.edu |

Gas Chromatography-Mass Spectrometry (GC-MS) for Decomposition Product Analysis

Gas chromatography-mass spectrometry (GC-MS) is a valuable tool for analyzing the decomposition products of this compound. Studies have shown that upon prolonged standing, this compound decomposes quantitatively. researchgate.net The primary decomposition product identified by GC-MS is the disulfide, cystamine. researchgate.netnih.gov This decomposition involves the homolytic cleavage of the S-N bond, leading to the formation of two thiyl radicals which then combine to form the disulfide, releasing two molecules of nitric oxide (NO). researchgate.net

GC-MS has also been utilized to study the transnitrosation reaction between this compound and other thiols, such as glutathione. In these experiments, the final products are predominantly the mixed disulfide and cysteamine, with no evidence of oxidized glutathione. nih.govresearchgate.net This indicates a direct transfer of the nitroso group from this compound to glutathione.

A quantitative GC-MS method has been developed for the determination of S-nitroso compounds, including S-nitrosocysteine, a related compound. This method involves the specific conversion of the S-nitroso group to nitrite (B80452), which is then derivatized for GC-MS analysis. nih.gov This approach, using stable isotope-labeled internal standards, allows for accurate quantification in biological samples. nih.gov

Table 2: Decomposition and Reaction Products of this compound Identified by GC-MS

Reaction Reactants Major Products Identified by GC-MS Reference
Decomposition This compound Cystamine, Nitric Oxide researchgate.netnih.gov

| Transnitrosation | this compound, Glutathione | Mixed Disulfide, Cysteamine | nih.govresearchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Sample Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is an indispensable technique for the analysis of this compound and S-nitrosylated proteins in complex biological matrices. nih.govmdpi.com The coupling of high-resolution separation by liquid chromatography with the specificity and sensitivity of tandem mass spectrometry allows for the identification and quantification of these labile molecules even at low concentrations. nih.gov

In the context of this compound research, LC-MS/MS is frequently used in conjunction with the Biotin Switch Technique to identify S-nitrosylated proteins and their specific modification sites. nih.gov This proteomic approach enables the characterization of the "S-nitrosoproteome," providing insights into the cellular response to nitrosative stress. nih.gov

Furthermore, LC-MS/MS methods have been developed for the quantitative determination of cysteamine, the precursor to this compound, in plasma samples. mdpi.com These validated methods are crucial for pharmacokinetic studies and for monitoring therapeutic levels of cysteamine in clinical settings. mdpi.com The high sensitivity and specificity of LC-MS/MS allow for the rapid and accurate measurement of cysteamine levels. mdpi.com

Table 3: Applications of LC-MS/MS in this compound-Related Research

Application Sample Type Key Findings/Capabilities Reference
Proteomics Cell lysates, Tissues Identification of S-nitrosylated proteins and specific cysteine modification sites. nih.gov

| Pharmacokinetics | Plasma | Rapid and accurate quantification of cysteamine levels for therapeutic drug monitoring. | mdpi.com |

Chromatographic Separation Techniques

High-Performance Liquid Chromatography (HPLC) for Isolation and Quantification

High-performance liquid chromatography (HPLC) is a cornerstone technique for the isolation and quantification of this compound. nih.gov Reversed-phase HPLC, often using a C18 column, is commonly employed for the separation of this compound from its precursor, cysteamine, and other related compounds. mdpi.com

Detection is typically achieved using a UV-visible photodiode array (PDA) detector. This compound exhibits characteristic absorbance maxima at approximately 333 nm and 545 nm. researchgate.netnih.gov Quantification is often performed by monitoring the absorbance at 545 nm to avoid interference from other nitrogen species that absorb in the lower UV range. nih.gov The identity and purity of the isolated this compound can be further confirmed by mass spectrometry. mdpi.com

HPLC methods have also been developed to quantify cysteine and cysteamine adducts on proteins. nih.gov These methods involve the release of the adducted thiols, derivatization with a fluorescent reagent, and subsequent separation and quantification by reversed-phase HPLC. nih.gov

Table 4: HPLC Parameters for this compound Analysis

Parameter Typical Conditions Purpose Reference
Stationary Phase Reversed-phase C18 Separation based on hydrophobicity. mdpi.com
Mobile Phase Isocratic elution with an acidic aqueous buffer and an organic modifier (e.g., methanol (B129727) or acetonitrile) To achieve optimal separation of this compound from related compounds. nih.govmdpi.com
Detection Wavelength 333 nm and 545 nm (quantification often at 545 nm) Specific detection and quantification of this compound. researchgate.netnih.gov

| Flow Rate | Typically 1 mL/min | To ensure efficient separation. | mdpi.com |

Chemiluminescence Detection Systems

Chemiluminescence detection, particularly ozone-based chemiluminescence, is a highly sensitive and specific method for the detection and quantification of nitric oxide (NO) and related species, which is highly relevant to this compound research. nih.govmdpi.com This technique relies on the reaction between NO and ozone (O₃), which produces an excited state of nitrogen dioxide (NO₂*) that emits light upon returning to its ground state. The intensity of the emitted light is directly proportional to the concentration of NO. mdpi.com

In the context of this compound, chemiluminescence is used to measure the NO released from the S-nitrosothiol. This can be achieved through various means, such as photolysis or chemical reduction, which cleave the S-N bond and liberate NO. This method allows for the accurate quantification of this compound in various samples.

Furthermore, chemiluminescence assays can be used to measure N-nitrosamines, which are potential byproducts. nih.gov By using specific reducing agents, it is possible to differentiate between various NO metabolites, ensuring the specific measurement of the compound of interest. nih.gov

Electrochemical and Amperometric Methods

Electrochemical and amperometric methods offer a sensitive and real-time approach for the detection of electroactive species, including those relevant to this compound research. rsc.org These techniques are based on the measurement of the current generated by the oxidation or reduction of an analyte at an electrode surface when a potential is applied. semanticscholar.org

While direct electrochemical detection of this compound is not extensively detailed in the provided context, methods for its precursor, cysteamine, and the released signaling molecule, nitric oxide, are well-established. Amperometric sensors have been developed for the sensitive detection of nitric oxide. nih.gov These sensors often utilize chemically modified electrodes to enhance selectivity and sensitivity towards NO. nih.gov

Similarly, various electrochemical sensors have been fabricated for the detection of cysteine, a structurally similar amino acid to cysteamine. rsc.orgsemanticscholar.org These sensors often employ modified electrodes, such as glassy carbon electrodes or screen-printed electrodes, with various electrocatalytic materials to facilitate the oxidation of the thiol group. rsc.orgsemanticscholar.org Such methodologies could potentially be adapted for the detection of cysteamine and, by extension, for monitoring the decomposition or reactions of this compound that result in the release of free cysteamine.

Table 5: Mentioned Compounds

Compound Name
This compound
Cysteamine
Cystamine
Nitric Oxide
Glutathione
S-Nitrosocysteine
Lysine
Arginine
Aspartate
Glutamate
Biotin
Nitrite
Cysteine

Specific Enrichment Strategies for S-Nitrosylated Species

The detection and identification of S-nitrosylated proteins, such as this compound, within complex biological samples present significant analytical challenges due to the low abundance and labile nature of the S-nitrosothiol (SNO) modification. To overcome these challenges, several specific enrichment strategies have been developed to isolate S-nitrosylated species from the broader proteome, thereby increasing their concentration for subsequent analysis by techniques like mass spectrometry.

Resin-Assisted Capture (SNO-RAC)

Resin-Assisted Capture (SNO-RAC) is a method developed as a modification of the biotin switch technique (BST) for the analysis of protein S-nitrosothiols. nih.govnih.gov Compared to the traditional BST, SNO-RAC offers a more streamlined workflow with fewer steps, which can lead to higher efficiency in detecting S-nitrosylated proteins, particularly those of high molecular weight. nih.govnih.govresearchgate.net The core principle of SNO-RAC involves the use of a thiol-reactive resin that combines the labeling and affinity capture steps into a single procedure. nih.gov

The SNO-RAC protocol generally consists of three main stages:

Blocking: Free thiol groups on cysteine residues are first blocked, typically through S-methylthiolation with a reagent like methyl methanethiosulfonate (B1239399) (MMTS), to prevent them from reacting in subsequent steps. nih.gov

Reduction: The S-nitrosothiol bond of interest is then selectively reduced to a free thiol using an agent such as ascorbate (B8700270). nih.gov

Capture: The newly formed thiols are captured by a thiol-reactive resin, creating a covalent disulfide bond between the target protein and the resin. nih.gov

This approach facilitates the identification and quantification of S-nitrosylation sites. nih.gov The captured proteins can be subjected to on-resin digestion (e.g., with trypsin) to generate peptides, which can then be analyzed by mass spectrometry. nih.govnih.gov When combined with techniques like isobaric tags for relative and absolute quantification (iTRAQ), SNO-RAC allows for the quantitative analysis of changes in protein S-nitrosylation across different samples. nih.gov This methodology has proven sensitive in identifying SNO-modified proteins and has been noted to result in less protein loss during sample preparation compared to other methods. researchgate.net

StepReagent/MaterialPurpose
1. BlockingMethyl methanethiosulfonate (MMTS)To cap free cysteine thiols, preventing non-specific binding.
2. ReductionAscorbateTo selectively convert S-nitrosothiols (SNOs) into free thiols.
3. CaptureThiol-reactive resinTo covalently bind the newly exposed thiols for enrichment.
4. AnalysisMass SpectrometryTo identify and quantify the captured proteins and their S-nitrosylation sites.

Organic Mercury Assisted Enrichment

Organic mercury-assisted enrichment is a chemoselective strategy for the capture of S-nitrosated proteins and peptides. nih.gov This method is founded on the specific and direct reaction between an organic mercury compound and S-nitrosocysteine, a reaction initially described by Saville. nih.govnih.gov In this reaction, the nitric oxide (NO) moiety is displaced, and a stable mercury-sulfur (Hg–S) covalent bond is formed. nih.govresearchgate.net

The experimental workflow typically involves the following key steps:

Blocking of Free Thiols: Similar to SNO-RAC, the first step is to chemically modify and block the reduced thiols in the sample. This is often achieved using MMTS to form mixed disulfides. nih.gov

Reaction with Organic Mercury: The sample is then reacted with an organic mercury resin. The resin is synthesized by reacting a solid support, such as Affi-Gel-10, with a compound like p-aminophenylmercuric acetate. nih.gov The S-nitrosylated proteins or peptides selectively bind to this resin.

Elution and Analysis: After capture and washing to remove non-specifically bound proteins, the enriched S-nitrosylated species can be released using reductive chemistries or subjected to on-column digestion with trypsin for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov

The amount of starting material required for successful identification depends on the level of protein S-nitrosation in the sample, with a minimum of 3 mg of protein homogenate often suggested for reasonable MS/MS-based identification. nih.gov The specificity of this method is a critical consideration, and its validation relies on the use of several chemically distinct negative controls. nih.gov

FeatureDescription
Principle Chemoselective reaction between organic mercury and S-nitrosocysteine, forming a stable Hg-S bond. nih.gov
Resin Synthesis Typically involves reacting a solid support gel with p-aminophenylmercuric acetate. nih.gov
Workflow 1. Block free thiols. 2. React with mercury resin. 3. Wash and elute/digest for MS analysis. nih.gov
Starting Material A minimum of 3 mg of protein is generally required for MS/MS identification. nih.gov

Direct Labeling of S-Nitrosothiols

In contrast to methods that rely on the reduction of the S-NO bond before capture (indirect methods), direct labeling strategies aim to modify the S-nitrosothiol group itself while keeping the S-N bond intact. nih.gov Recent advancements in this area have focused on the use of phosphine-based chemical probes. nih.govnih.gov

This approach is based on the reactivity of S-nitrosothiols with phosphines. The reaction leads to the formation of reactive S-substituted aza-ylides (RS-N=PR₃), which can then undergo further reactions to form stable adducts. nih.govnih.gov This chemistry provides a basis for the direct labeling of S-nitrosated proteins. The initial labeling step preserves the original S-N linkage of the S-nitrosothiol. nih.gov

The development of water-soluble, Staudinger-based phosphines has highlighted the potential of this method for studying the S-nitroso proteome in biological systems. nih.gov These direct labeling methods offer a potential advantage by avoiding the multi-step processes of blocking and reduction that are characteristic of indirect assays, which can sometimes introduce artifacts or lead to sample loss. nih.gov Research in this area is focused on creating robust chemical methods for the direct detection and analysis of protein S-nitrosothiols in their native biological contexts. nih.govnih.gov

Considerations for Methodological Specificity and Controls in S-Nitrosothiol Detection

Ensuring the specificity of detection is paramount in the study of S-nitrosothiols due to their reactivity and the presence of other cysteine modifications and nitric oxide-derived species in biological systems. nih.govmdpi.com The use of appropriate controls is essential to validate the results obtained from any detection methodology.

A common strategy to confirm the identity of S-nitrosothiols is to demonstrate the loss of the signal upon treatment with a reagent that specifically decomposes the S-NO bond. For instance, treatment with mercuric (Hg(II)) ions, which catalyze the decomposition of S-nitrosothiols, is frequently used as a negative control. nih.gov The difference between signals obtained in the presence and absence of Hg(II) is attributed to the S-nitrosothiol concentration. nih.gov Similarly, UV photolysis, which cleaves the S-NO bond, can also be used to establish a baseline or as a negative control. nih.gov

In enrichment-based proteomics studies, such as organic mercury-assisted capture, the generation of chemically distinct negative controls is crucial for ensuring specificity. nih.gov For example, omitting the reducing agent (e.g., ascorbate) in a biotin switch-type assay should prevent the labeling of S-nitrosylated sites and can serve as a vital negative control.

Furthermore, the pH of the analytical environment is a critical factor. In some copper/cysteine-based detection methods, maintaining a neutral pH is important for specificity towards S-nitrosothiols, as a drop in pH below 6 can lead to the detection of other NO derivatives, thus compromising the selectivity of the assay. nih.gov Therefore, careful monitoring and control of experimental conditions are necessary to achieve reliable and specific detection of S-nitrosylated species like this compound. nih.govmdpi.com

S Nitrosocysteamine in Biological Signaling and Cellular Regulation

Role in Nitric Oxide (NO) Homeostasis and Bioavailability

Nitric oxide is a critical signaling molecule involved in a vast array of physiological processes. However, its high reactivity and short half-life necessitate mechanisms for its stabilization, transport, and controlled release. S-nitrosothiols, including S-nitrosocysteamine, are central to maintaining NO homeostasis and ensuring its bioavailability where and when it is needed.

S-nitrosothiols are considered to be a circulating endogenous reservoir of nitric oxide. nih.gov They effectively function as carriers, storing and transporting NO bioactivity throughout the body. acs.org This reservoir is crucial for supplementing NO when endogenous production by nitric oxide synthases (NOS) is insufficient. ahajournals.org Naturally occurring RSNOs include S-nitrosocysteine, S-nitrosoglutathione, and S-nitrosoalbumin. nih.govwikipedia.org The formation of these stable NO adducts allows for the propagation of NO signals far from the site of its initial synthesis. mdpi.com For instance, red blood cells carry a significant reservoir of S-nitrosohemoglobin and release S-nitrosothiols under low-oxygen conditions, contributing to the regulation of blood flow. wikipedia.org The ability of this compound and other RSNOs to store and transport NO makes them integral to the spatial and temporal control of NO signaling.

The release of nitric oxide from this compound and other S-nitrosothiols is a regulated process, influenced by various physiological and environmental factors. The stability of the S-NO bond is relatively low, with bond energies typically in the range of 20-32 kcal/mol, allowing for its decomposition to release NO. researchgate.net This decomposition can occur through several mechanisms:

Thermal Decomposition : S-nitrosothiols can spontaneously break down to release NO, a process that can be influenced by temperature. wikipedia.org

Photolysis : Exposure to light can induce the cleavage of the S-NO bond, resulting in the formation of NO. nih.gov

Catalysis by Metal Ions : The decomposition of S-nitrosothiols is significantly catalyzed by transition metal ions, particularly copper ions (Cu²⁺). nih.govnih.govrsc.org The presence of trace amounts of these metals can stimulate the breakdown of RSNOs into NO and the corresponding disulfide (in the case of this compound, this would be cystamine). nih.govcdnsciencepub.com The rate of decomposition is often dependent on the concentration of the metal ion catalyst. rsc.org Reduced metal ions like Cu⁺ can decompose RSNOs more rapidly than their oxidized counterparts. nih.gov

Influence of Reducing Agents : Substances like ascorbate (B8700270) (vitamin C) can stimulate the decomposition of S-nitrosothiols by promoting the reduction of metal ion catalysts, thereby enhancing NO release. nih.govplos.org

Transnitrosation : The NO group can be transferred from one thiol to another, a process known as transnitrosation. nih.govnih.gov If this transfer results in a less stable S-nitrosothiol, it can lead to an accelerated release of NO. nih.gov

The rate of NO release is also affected by the structure of the S-nitrosothiol itself and its concentration. acs.orgrsc.org For example, N-acetylation of the amino group in a parent compound can drastically reduce the reactivity and subsequent NO release. rsc.org

Post-Translational Protein S-Nitrosylation (S-Nitrosylation)

S-nitrosylation is a crucial post-translational modification where a nitric oxide moiety is covalently attached to the thiol side chain of a cysteine residue within a protein, forming an S-nitrosoprotein (SNO-protein). mdpi.comnih.govwikipedia.org This reversible modification is a primary mechanism through which NO exerts its vast regulatory effects on protein function, analogous to other key modifications like phosphorylation. aginganddisease.orgnih.gov this compound can act as a donor in these reactions, influencing a wide spectrum of cellular processes.

The formation of an S-nitrosothiol bond on a protein cysteine is a selective process and does not occur with every available thiol. Several mechanisms have been proposed for how this specific modification occurs:

Reaction with Higher Nitrogen Oxides : It is generally accepted that the direct reaction of the NO radical with a thiol is not a primary pathway. oup.com Instead, NO can react with oxygen to form higher nitrogen oxides, such as dinitrogen trioxide (N₂O₃), which is a potent S-nitrosylating agent. oup.comoup.com This reaction can be favored in hydrophobic environments like cell membranes. oup.com

Metal-Catalyzed S-Nitrosylation : Metalloproteins can catalyze the formation of S-nitrosothiols. In this mechanism, a metal center, such as copper or the heme iron in proteins like cytochrome c, binds NO and facilitates its transfer to a target cysteine thiol. mdpi.comencyclopedia.pub

Transnitrosylation : This is a major mechanism for propagating the NO signal, involving the transfer of an NO group from one S-nitrosothiol to a free thiol on another protein. nih.govwikipedia.orgnih.gov This can occur in a Cys-to-Cys transfer, where an S-nitrosylated protein directly modifies another protein. scispace.com Low-molecular-weight S-nitrosothiols like S-nitrosoglutathione (GSNO), which is abundant in cells, often act as primary NO donors in transnitrosylation reactions. mdpi.comencyclopedia.pub

The specificity of S-nitrosylation is also influenced by the local protein microenvironment, including the presence of specific amino acid motifs near the target cysteine that facilitate the reaction. escholarship.org

The addition of an NO moiety to a cysteine thiol can induce significant changes in a protein's three-dimensional structure. mdpi.comaginganddisease.org This conformational change is a fundamental way S-nitrosylation regulates protein function. mdpi.com The alteration in structure can:

Alter Enzymatic Activity : By modifying the conformation of the active site or allosteric sites, S-nitrosylation can either activate or inhibit a protein's enzymatic function. nih.govresearchgate.net

Influence Protein Stability : The modification can affect protein stability and its propensity for degradation by cellular machinery like the proteasome. frontiersin.org

Promote Further Modifications : S-nitrosylation can make the modified cysteine or nearby residues more susceptible to other modifications, such as the formation of a disulfide bond with a neighboring cysteine. escholarship.orgbiorxiv.org

These structural changes are critical for the role of S-nitrosylation as a molecular switch, turning protein functions on or off in response to NO signals. escholarship.org

A key consequence of the conformational changes induced by S-nitrosylation is the modulation of protein-protein interactions. mdpi.comnih.govaginganddisease.org By altering the surface topology of a protein, S-nitrosylation can either promote or inhibit its ability to bind to other proteins. researchgate.net This regulation of molecular interactions is central to many signaling pathways. For example, S-nitrosylation of specific E3 ubiquitin ligases can prevent their interaction with target proteins, thereby inhibiting protein degradation. S-nitrosylation is known to affect the interactions of proteins involved in virtually every aspect of normal cell biology, and its dysregulation is implicated in a wide range of diseases. mdpi.comresearchgate.net

Interplay with Other Post-Translational Modifications (e.g., Phosphorylation, Acetylation, Ubiquitination, Disulfide Bond Formation)

S-nitrosylation is a dynamic post-translational modification (PTM) that engages in complex crosstalk with other PTMs, including phosphorylation, acetylation, ubiquitination, and disulfide bond formation. nih.govnih.gov This interplay can result in a sophisticated regulatory network that fine-tunes protein function, stability, and localization. S-nitrosylation can act as a switch, influencing whether a protein undergoes another modification, or it can work in concert with other PTMs to create a complex signaling code. nih.govnih.gov

Phosphorylation: The relationship between S-nitrosylation and phosphorylation is particularly well-documented, with S-nitrosylation often affecting the activity of protein kinases and phosphatases. nih.gov This can lead to widespread changes in cellular signaling pathways. nih.gov For instance, S-nitrosylation can inhibit the activity of certain kinases, thereby preventing the phosphorylation of their target proteins. nih.gov Conversely, in some cases, the phosphorylation state of a protein can influence its susceptibility to S-nitrosylation. This bidirectional regulation allows for precise control over signaling cascades. ahajournals.org

Acetylation: S-nitrosylation also intersects with protein acetylation, a key modification in the regulation of gene expression and other cellular processes. nih.govthermofisher.com A notable example involves histone deacetylases (HDACs), enzymes that remove acetyl groups from histones and other proteins. S-nitrosylation of HDAC2 has been shown to inhibit its activity, leading to increased histone acetylation and subsequent changes in gene transcription. nih.govnih.gov This provides a direct link between nitric oxide signaling and epigenetic regulation.

Ubiquitination: The ubiquitin-proteasome system, which governs protein degradation and is involved in a wide array of cellular functions, is also subject to regulation by S-nitrosylation. nih.gov Many enzymes in the ubiquitination pathway, such as E3 ubiquitin ligases, contain critical cysteine residues that can be targeted by S-nitrosylation. nih.govwikipedia.org This modification can alter the ligase's activity, thereby affecting the ubiquitination and subsequent degradation of its target proteins. nih.gov For example, S-nitrosylation of the E3 ligase parkin inhibits its function, which can lead to the accumulation of protein aggregates. nih.gov

Disulfide Bond Formation: S-nitrosylation can influence the formation of disulfide bonds within and between proteins. nih.gov Under certain redox conditions, the S-nitrosothiol group can be an intermediate that facilitates the formation of a disulfide bond, a more stable oxidative modification. nih.gov This can alter protein structure and function. The interplay between these two cysteine-based modifications is dependent on the local redox environment and the specific protein context. nih.gov

Identification of S-Nitrosylated Protein Targets through Proteomics

The identification of proteins targeted by S-nitrosylation is crucial for understanding the broad impact of this modification on cellular biology. Due to the labile nature of the S-nitrosothiol (SNO) bond, specialized proteomic techniques have been developed to capture and identify these modified proteins. nih.govacs.org

One of the most widely used methods is the Biotin (B1667282) Switch Technique (BST) . frontiersin.orgcreative-proteomics.com This technique involves a three-step process:

Blocking: Free thiol groups on cysteine residues are blocked, typically with a reagent like methyl methanethiosulfonate (B1239399) (MMTS). frontiersin.orgcreative-proteomics.com

Reduction: The S-nitrosothiol bonds are selectively reduced to thiols using ascorbate. frontiersin.orgcreative-proteomics.com

Labeling: The newly formed thiol groups are then labeled with a biotin-containing reagent. frontiersin.orgcreative-proteomics.com

The biotinylated proteins can then be purified using avidin-based affinity chromatography and subsequently identified by mass spectrometry (MS). frontiersin.orgnih.gov Variations of this method, such as performing a proteolytic digest before the affinity capture, can help to pinpoint the specific site of S-nitrosylation on the protein. frontiersin.org

Other proteomic strategies for identifying S-nitrosylated proteins include:

Organomercury Resin Capture (MRC): This method utilizes the reaction between S-nitrosothiols and organomercury compounds to capture and enrich S-nitrosylated proteins for MS analysis. nih.gov

Antibody-based approaches: Antibodies that specifically recognize the S-nitrosocysteine modification can be used for immunoprecipitation or Western blotting to identify and validate S-nitrosylated proteins. nih.govcreative-proteomics.com

Label-free methods: Advances in mass spectrometry, particularly with milder ionization techniques like electrospray ionization (ESI), have made it possible in some cases to directly detect the mass shift caused by the addition of a nitrosyl group to a cysteine residue, although this remains challenging due to the lability of the SNO bond. nih.gov

These proteomic approaches have led to the identification of hundreds of S-nitrosylated proteins in various organisms and cell types, revealing the widespread nature of this post-translational modification. frontiersin.orgnih.gov The identified targets are involved in a diverse range of cellular processes, including metabolism, signaling, stress responses, and cytoskeletal organization. nih.govnih.gov

Table 1: Selected Proteomic Methods for the Identification of S-Nitrosylated Proteins

Method Principle Advantages
Biotin Switch Technique (BST) Blocking of free thiols, selective reduction of SNOs, and biotinylation of newly formed thiols. frontiersin.orgcreative-proteomics.com High specificity and widely used. nih.gov
Organomercury Resin Capture (MRC) Capture of S-nitrosylated proteins using organomercury resins. nih.gov Effective enrichment of SNO-proteins. nih.gov
Antibody-based Detection Use of antibodies specific to S-nitrosocysteine. nih.govcreative-proteomics.com Useful for validation and in situ localization. nih.gov
Direct Mass Spectrometry Detection of the mass shift corresponding to the NO group. nih.gov Avoids chemical labeling but is technically challenging. nih.gov

Impact on Cellular Function and Signaling Cascades

Regulation of Enzyme Activity and Allosteric Modulation

This compound, by acting as a nitric oxide (NO) donor, can lead to the S-nitrosylation of proteins, a post-translational modification that can significantly regulate enzyme activity. This modification of a cysteine thiol to an S-nitrosothiol can either activate or inhibit an enzyme's catalytic function. frontiersin.org The effect is often achieved through allosteric modulation, where the modification at a site distinct from the active site induces a conformational change in the protein, thereby altering its catalytic efficiency. frontiersin.org

A classic example of this regulation is seen with glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in glycolysis. S-nitrosylation of a critical cysteine residue in GAPDH has been shown to inhibit its enzymatic activity. nih.govnih.gov This inhibition can divert metabolic flux and also allows GAPDH to participate in signaling pathways beyond its metabolic role. nih.gov

Furthermore, S-nitrosylation can modulate the activity of various other classes of enzymes, including:

Kinases and Phosphatases: As discussed previously, S-nitrosylation can directly impact the enzymes that control protein phosphorylation, thereby influencing a vast array of signaling networks. nih.gov

Proteases: The activity of certain proteases, such as caspases involved in apoptosis and matrix metalloproteinases (MMPs) implicated in tissue remodeling, can be regulated by S-nitrosylation. frontiersin.orgnih.gov For instance, S-nitrosylation can inhibit the activity of initiator and executioner caspases, thus providing an anti-apoptotic signal. nih.gov

Redox Enzymes: Enzymes involved in maintaining the cellular redox balance, such as thioredoxin, can themselves be targets of S-nitrosylation, creating a complex feedback loop in redox signaling. ahajournals.orgfrontiersin.org

The reversible nature of S-nitrosylation allows for dynamic control over enzyme activity in response to changing cellular concentrations of NO and the local redox environment. frontiersin.org

Influence on Signal Transduction Pathways

Through the regulation of key protein functions, this compound-induced S-nitrosylation can profoundly influence major signal transduction pathways. mdpi.comnih.gov This modification acts as a crucial signaling switch, integrating NO signals into the broader cellular communication network.

MAPK Signaling: The Mitogen-Activated Protein Kinase (MAPK) pathways, which include the ERK, JNK, and p38 cascades, are central to cellular processes like proliferation, differentiation, and stress responses. assaygenie.comkegg.jp S-nitrosylation can modulate MAPK signaling at multiple levels. For example, S-nitrosylation of specific components within these cascades, such as certain kinases or their upstream activators, can either enhance or suppress pathway activation. nih.gov S-nitrosylation of c-Jun N-terminal kinase (JNK) has been shown to inhibit its activity, thereby modulating its downstream effects on transcription factors like c-Jun. nih.gov

NF-κB Pathway: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of inflammatory responses, immunity, and cell survival. nih.gov S-nitrosylation can inhibit NF-κB signaling at several points. A key mechanism is the direct S-nitrosylation of the p50 subunit of NF-κB, which prevents its binding to DNA and subsequent gene transcription. nih.gov S-nitrosylation of IκB kinase (IKK), the enzyme responsible for activating the pathway, can also lead to its inhibition. nih.gov These actions generally result in an anti-inflammatory effect. nih.gov

Ras Signaling: Ras proteins are small GTPases that act as molecular switches in pathways controlling cell growth and proliferation. mdpi.com S-nitrosylation of Ras, particularly at cysteine 118, can enhance its GDP/GTP exchange activity, thereby promoting its activation. mdpi.com This modification can also affect the subcellular localization and membrane association of Ras, further influencing its signaling output. mdpi.com

Subcellular Localization and Compartmentalization of S-Nitrosylated Proteins

The biological impact of S-nitrosylation is heavily dependent on its spatial organization within the cell. The concept of compartmentalization is key, as the effects of NO signaling are often localized to specific subcellular domains. nih.govmdpi.com This localization is largely determined by the subcellular placement of nitric oxide synthases (NOS), the enzymes that produce NO. nih.govpnas.org Proteins in close proximity to a NOS isoform are more likely to become S-nitrosylated. nih.govoup.com

Endothelial NOS (eNOS), for example, is primarily found at the Golgi apparatus and in plasma membrane caveolae. pnas.orgnih.gov Consequently, proteins residing in or trafficking through these compartments are preferential targets for eNOS-mediated S-nitrosylation. nih.govplos.org This localized S-nitrosylation can then regulate processes specific to those organelles, such as protein trafficking from the endoplasmic reticulum through the Golgi. pnas.org

S-nitrosylation can also directly influence the subcellular localization of a target protein. frontiersin.orggenscript.com For instance, the S-nitrosylation of GAPDH can trigger its translocation to the nucleus, where it can S-nitrosylate other nuclear proteins, including histone deacetylases, thereby participating in the regulation of gene expression. nih.gov Similarly, S-nitrosylation can affect the transport of proteins between organelles, as has been observed with the release of S-nitrosylated caspases from the mitochondria during apoptosis. nih.gov This dynamic relocalization of S-nitrosylated proteins is an important mechanism for propagating NO signals throughout the cell. bohrium.com

Table 2: Examples of S-Nitrosylation Impact on Cellular Signaling

Pathway/Process Key Protein Target(s) Effect of S-Nitrosylation Reference
MAPK Signaling JNK Inhibition of kinase activity nih.gov
NF-κB Signaling p50 subunit, IKK Inhibition of DNA binding and pathway activation nih.gov
Ras Signaling Ras (Cys118) Promotion of activation and altered localization mdpi.com
Apoptosis Caspases Inhibition of protease activity nih.gov
Protein Trafficking GAPDH Translocation to the nucleus nih.gov

This compound and Gene Expression Regulation

This compound, by inducing S-nitrosylation, plays a significant role in the regulation of gene expression. This control is exerted at multiple levels, from the direct modification of transcription factors to the epigenetic modulation of chromatin structure. nih.govmedlineplus.gov

Direct Regulation of Transcription Factors: Transcription factors are proteins that bind to specific DNA sequences to control the rate of transcription of genetic information from DNA to messenger RNA. news-medical.netbiorxiv.org Many transcription factors are regulated by S-nitrosylation. This modification can alter their ability to bind DNA, their interaction with other proteins in the transcriptional machinery, or their subcellular localization. nih.gov

For example, as mentioned, S-nitrosylation of NF-κB inhibits its DNA binding activity, thereby repressing the expression of its target genes, many of which are involved in inflammation. nih.gov In contrast, S-nitrosylation of the transcription factor MYB30 in Arabidopsis thaliana has been shown to enhance its transcriptional activity, promoting the expression of genes involved in seed germination. nih.gov These examples highlight how S-nitrosylation can act as both a repressor and an activator of gene transcription, depending on the specific transcription factor and cellular context.

Epigenetic Regulation: Beyond the direct modification of transcription factors, S-nitrosylation can influence gene expression through epigenetic mechanisms, such as the modification of histones and DNA. nih.govbiomodal.com A key mechanism is the regulation of histone deacetylases (HDACs). S-nitrosylation of HDAC2 inhibits its enzymatic activity, leading to an increase in histone acetylation. nih.govnih.gov Acetylated histones are associated with a more open chromatin structure, which generally facilitates gene transcription. thermofisher.com This S-nitrosylation-dependent inhibition of HDAC2 provides a pathway for NO to influence the expression of a broad range of genes by altering chromatin accessibility. nih.gov

Indirect Regulation via Signaling Pathways: S-nitrosylation can also indirectly regulate gene expression by modulating the activity of upstream signaling pathways that control the function of transcription factors. nih.gov For instance, by influencing the MAPK and Ras signaling pathways, S-nitrosylation can alter the phosphorylation status and activity of numerous downstream transcription factors, ultimately leading to changes in the expression of their target genes. mdpi.comnih.gov

S-Nitrosylation as an Epigenetic Mechanism

S-nitrosylation is emerging as a critical post-translational modification that governs gene expression, positioning it as a key epigenetic regulator. nih.govnih.gov This reversible process involves the covalent attachment of a nitric oxide (NO) moiety to specific cysteine residues on target proteins, forming S-nitrosothiols. nih.govnih.gov This modification can influence gene expression through both direct and indirect means. nih.govnih.gov Directly, it can affect DNA and histones, and indirectly, it modulates the function of transcription factors and co-regulators. nih.govnih.gov The reversible nature of S-nitrosylation makes it a versatile tool for controlling gene expression programs in both healthy and diseased states. nih.govnih.gov

The modification of nuclear proteins by S-nitrosylation is a crucial mechanism for transducing extracellular signals into changes in gene expression. ucl.ac.uk While the full scope of nuclear targets is still being uncovered, studies have identified hundreds of S-nitrosylated nuclear proteins, highlighting the widespread impact of this modification on cellular function. ucl.ac.uk

Direct Modulation of Transcription Factors (e.g., NF-κB, HIF-1, AP-1)

S-nitrosylation directly impacts the activity of several key transcription factors, thereby playing a pivotal role in the control of gene transcription. nih.govnih.gov This post-translational modification serves as a major signaling mechanism in mammalian cells, with transcription factors and their activating pathways being primary targets. nih.govnih.gov

Nuclear Factor-kappa B (NF-κB): NF-κB is a critical regulator of immune and inflammatory responses. dovepress.com It exists in an inactive state in the cytoplasm, bound to inhibitory IκB proteins. dovepress.com Upon receiving specific signals, the IκB protein is degraded, allowing the NF-κB dimer, most commonly the p65:p50 heterodimer, to translocate to the nucleus and activate gene transcription. dovepress.com S-nitrosylation can directly modify NF-κB, influencing its ability to bind DNA and regulate gene expression. nih.govnih.gov This modulation is significant as dysregulation of NF-κB is implicated in chronic inflammatory diseases. dovepress.com

Hypoxia-Inducible Factor-1 (HIF-1): HIF-1 is a key transcription regulator that responds to low oxygen levels (hypoxia). nih.govresearchgate.net It is a heterodimer composed of HIF-1α and HIF-1β subunits. nih.govplos.org Under normal oxygen conditions, HIF-1α is rapidly degraded. researchgate.net However, under hypoxic conditions, HIF-1α is stabilized, allowing it to dimerize with HIF-1β and activate the transcription of genes involved in adaptation to low oxygen. researchgate.net S-nitrosylation has been shown to directly modify HIF-1, affecting its stability and transcriptional activity. nih.govnih.gov

Activator Protein-1 (AP-1): The AP-1 transcription factor is involved in a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. nih.govnih.gov It is typically a dimer composed of proteins from the Jun, Fos, and ATF families. S-nitrosylation can directly target AP-1, altering its DNA binding and transcriptional regulatory functions. nih.govnih.gov

Transcription FactorFunctionEffect of S-Nitrosylation
NF-κB Regulates immune and inflammatory responses, cell survival.Modulates DNA binding and transcriptional activity. nih.govnih.gov
HIF-1 Mediates cellular adaptation to hypoxia.Affects protein stability and transcriptional function. nih.govnih.gov
AP-1 Controls cell proliferation, differentiation, and apoptosis.Alters DNA binding and gene regulation. nih.govnih.gov

Indirect Regulation of Gene Expression through Signaling Pathways

Beyond the direct modification of transcription factors, S-nitrosylation exerts control over gene expression by modulating various cell signaling pathways. nih.govnih.gov The modification of proteins within these cascades can trigger a series of events that ultimately culminate in altered gene transcription. This represents a fundamental mechanism for cellular adaptation and response to extracellular signals. acnp.org

A prominent example of this indirect regulation is the S-nitrosylation of proteins in the Ras signaling pathway. Ras proteins are key players in pathways that control cell proliferation, survival, and differentiation. S-nitrosylation of cysteine 118 in p21ras enhances guanine (B1146940) nucleotide exchange, leading to the activation of downstream signaling cascades. nih.gov These cascades, in turn, can activate numerous transcription factors, many of which are themselves subject to regulation by S-nitrosylation, such as CREB, AP-1, and NF-κB. nih.gov This creates a complex regulatory network where S-nitrosylation can both initiate a signaling cascade and modulate its downstream effectors.

Furthermore, S-nitrosylation can influence signaling pathways that respond to cellular stress. For instance, in mammalian cells, the response to nitrosative stress-induced gene expression is often mediated indirectly through the activation of stress response pathways like the MAP kinase pathways, rather than solely through direct modification of transcription factors. nih.gov

The process of transducing signals from the cell surface to the nucleus to alter gene expression is a critical aspect of cellular function. acnp.org S-nitrosylation contributes to this process by modifying signaling proteins, which can then relay the signal to the nucleus, leading to the activation or inhibition of transcription factors and subsequent changes in the expression of target genes. acnp.org

Effects on Chromatin Structure and Remodeling

S-nitrosylation plays a significant role in epigenetic regulation by influencing chromatin structure and remodeling. nih.govnih.gov Chromatin, the complex of DNA and proteins (primarily histones) in the nucleus, can exist in a condensed state, which restricts gene expression, or a more open, relaxed state that allows for transcription. nih.govx-mol.combiomodal.com

One of the key mechanisms by which S-nitrosylation affects chromatin is through the regulation of histone-modifying enzymes. Histone acetylation, a modification that generally leads to a more open chromatin structure and gene activation, is controlled by the opposing activities of histone acetyltransferases (HATs) and histone deacetylases (HDACs). nih.govx-mol.comfrontiersin.org Research has shown that S-nitrosylation can inhibit the activity of HDACs. nih.govx-mol.com This inhibition leads to an increase in histone acetylation, promoting a chromatin state that is more accessible to the transcriptional machinery and thus favoring gene expression. nih.govx-mol.com

In addition to histone acetylation, other histone modifications such as methylation are also crucial for epigenetic regulation. nih.gov Evidence suggests that the enzymes responsible for histone methylation and demethylation can be targets of redox modifications, indicating that nitric oxide and S-nitrosylation may also regulate this aspect of chromatin structure. nih.govx-mol.com For example, in mammals, exposure to NO can lead to a decrease in global DNA methylation and changes in the methylation levels of specific histone residues. nih.gov

The dynamic nature of chromatin is managed by ATP-dependent chromatin remodeling complexes, which can alter the structure of chromatin to regulate gene accessibility. nih.gov The function of these complexes, along with the binding of transcription factors, can be influenced by the chromatin landscape, which is in part shaped by S-nitrosylation-dependent modifications. biomodal.com The cell cycle also has a profound impact on chromatin architecture, with global restructuring occurring during S-phase and mitosis, and S-nitrosylation can intersect with these processes to influence gene expression and cell fate. frontiersin.org

Epigenetic TargetEffect of S-NitrosylationConsequence for Gene Expression
Histone Deacetylases (HDACs) Inhibition of enzymatic activity. nih.govx-mol.comIncreased histone acetylation, leading to a more open chromatin structure and enhanced transcription. nih.govx-mol.comfrontiersin.org
DNA Methyltransferases Potential for decreased expression. nih.govReduced DNA methylation, potentially leading to gene activation. nih.gov
Histone Methyltransferases/Demethylases Suggested as targets for redox regulation. nih.govx-mol.comAltered histone methylation patterns, influencing chromatin structure and gene accessibility. nih.gov

Involvement in Cellular Stress Responses

This compound and the process of S-nitrosylation are deeply integrated into the cellular mechanisms for managing stress, particularly oxidative and nitrosative stress.

Modulation of Oxidative and Nitrosative Stress Pathways

S-nitrosylation is a key player in the modulation of pathways related to oxidative and nitrosative stress. nih.gov Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. nih.gov Nitrosative stress, on the other hand, involves an increase in reactive nitrogen species (RNS), such as peroxynitrite, which is formed from the reaction of nitric oxide with superoxide. nih.govfrontiersin.org

S-nitrosylation can have a dual role in this context. Under physiological conditions, it can act as a protective mechanism, shielding critical protein thiols from irreversible oxidative damage. nih.gov By reversibly modifying cysteine residues, S-nitrosylation can prevent them from being oxidized to more permanent states like sulfinic or sulfonic acids. mdpi.com This reversible modification allows for the regulation of protein function in response to the cellular redox state. frontiersin.org

However, under conditions of excessive oxidative or nitrosative stress, the balance can be disrupted. High levels of RNS can lead to widespread and potentially detrimental protein modifications, including irreversible tyrosine nitration. frontiersin.orgmdpi.com The S-nitrosylation of specific proteins within stress response pathways can either activate or inhibit their function, thereby fine-tuning the cellular response to the stressor. For example, S-nitrosylation can influence the activity of enzymes involved in antioxidant defense and DNA repair. nih.gov

Contribution to Cellular Antioxidant Capacity

Furthermore, the formation of S-nitrosothiols like S-nitrosoglutathione (GSNO), which is formed from the reaction of NO with GSH, can act as a reservoir of NO. mdpi.com The antioxidant effects of some compounds, such as N-acetylcysteine (NAC), are thought to be mediated in part through their ability to replenish the cysteine pool, which is a precursor for GSH synthesis. nih.govmdpi.com GSH is a critical cofactor for several antioxidant enzymes, including glutathione (B108866) peroxidases and glutathione S-transferases. mdpi.com

Role in Specific Physiological Processes (Mechanistic Studies)

Carotid Body Chemoafferent Modulation in Hypoxia Response

The carotid bodies are small clusters of chemoreceptors located at the bifurcation of the common carotid arteries that play a crucial role in sensing changes in blood oxygen levels. frontiersin.org In response to hypoxia (low oxygen levels), these bodies initiate a signaling cascade that culminates in an increased ventilatory rate to restore normal oxygenation. frontiersin.org Emerging research has identified S-nitrosothiols (SNOs), such as this compound, as key signaling molecules in this process.

Mechanistic studies have demonstrated that hypoxia triggers the release of an S-nitrosothiol, specifically identified to have properties similar to S-nitroso-L-cysteine (L-CSNO), from primary glomus cells within the carotid body. frontiersin.orgnih.gov This release is a critical step in activating the chemosensory afferent fibers of the carotid sinus nerve, which then transmit the signal to the brainstem to elicit the hypoxic ventilatory response (HVR). frontiersin.orgnih.govresearchgate.net

The release of this S-nitrosothiol from glomus cells is a regulated process. Investigations have revealed that the mechanism is dependent on the influx of extracellular calcium (Ca2+). frontiersin.orgnih.govresearchgate.net During a hypoxic challenge, there is a significant increase in the concentration of S-nitrosothiols in the perfusate surrounding the glomus cells. frontiersin.orgnih.govresearchgate.net This suggests a Ca2+-dependent exocytosis of pre-formed pools of the S-nitrosothiol, allowing for a dynamic and graded response to varying levels of hypoxia. frontiersin.org

Once released, the S-nitrosothiol acts on the afferent nerve endings. Studies have shown that the resulting increase in minute ventilation is due to the activation of small-diameter, unmyelinated C-fiber carotid body chemoafferents. frontiersin.orgnih.govresearchgate.net This indicates a specific pathway through which S-nitrosothiols modulate the neural output from the carotid body. The excitatory actions of these S-nitrosothiols in the carotid body appear to be independent of their decomposition to nitric oxide, suggesting a direct signaling role for the S-nitrosothiol molecule itself. frontiersin.org

Table 1: Key Research Findings on S-Nitrosothiol Role in Hypoxia Response

Finding Experimental Detail Significance Reference
S-nitrosothiol Release Exposure of primary carotid body glomus cells (PGCs) to hypoxic challenge. Hypoxia causes a significant, Ca2+-dependent release of an S-nitrosothiol with properties similar to L-CSNO. frontiersin.org, nih.gov, researchgate.net
Chemoafferent Activation Arterial injections of L-CSNO and hypoxic gas challenges in rats. Ventilatory responses are mediated by the activation of small diameter unmyelinated C-fiber carotid body chemoafferents. frontiersin.org, nih.gov, researchgate.net
HVR Modulation Administration of S-methyl-L-cysteine (L-SMC) and S-ethyl-L-cysteine (L-SEC) in rats. The hypoxic ventilatory response (HVR) was markedly diminished, indicating the crucial role of the S-nitrosothiol pathway. frontiersin.org, nih.gov, researchgate.net

Role in Protein Misfolding Mechanisms

Protein S-nitrosylation, the covalent attachment of a nitric oxide group to a cysteine thiol, is a critical post-translational modification involved in a myriad of cellular signaling pathways. However, aberrant S-nitrosylation can contribute to cellular dysfunction, including the induction of protein misfolding. nih.gov Protein misfolding is a process where proteins fail to acquire their correct three-dimensional structure, which can lead to the formation of aggregates and is a hallmark of many neurodegenerative diseases. nih.govbiospective.com

Research has shown that S-nitrosylation can directly induce protein misfolding, which can be followed by further oxidation of the cysteine residues. nih.gov This process can interfere with normal cellular functions and trigger signaling pathways leading to apoptosis, or programmed cell death. nih.gov Nitric oxide and protein S-nitrosylation are implicated in processes such as endoplasmic reticulum (ER) stress and autophagy, which are closely linked to protein misfolding and cellular damage. nih.gov

A key target in this mechanism is the enzyme Protein Disulfide Isomerase (PDI). PDI resides in the endoplasmic reticulum and plays a crucial role in catalyzing the formation and rearrangement of disulfide bonds during protein folding. When PDI is subjected to abnormally high levels of S-nitrosylation (SNO-PDI), its function is impaired. nih.gov This impairment leads to an intracellular accumulation of misfolded proteins, which in turn exacerbates ER stress. nih.gov If the burden of misfolded proteins persists, it can activate the unfolded protein response (UPR), a signaling pathway that can ultimately trigger apoptosis. nih.gov The S-nitrosylated form of PDI (SNO-PDI) is unable to perform its protective functions, such as rescuing cells from proteasome dysfunction or prolonged UPR. nih.gov

Table 2: Mechanistic Role of S-Nitrosylation in Protein Misfolding

Component Role in Normal Function Effect of Aberrant S-Nitrosylation Consequence Reference
Protein S-nitrosylation A reversible post-translational modification involved in cell signaling. Can directly induce protein misfolding and subsequent cysteine oxidation. Disruption of normal cellular processes, potential initiation of apoptosis. nih.gov
Protein Disulfide Isomerase (PDI) An ER-resident enzyme that assists in proper protein folding by catalyzing disulfide bond formation. Abnormally high levels of S-nitrosylation lead to the formation of inactive SNO-PDI. Impaired PDI function, accumulation of misfolded proteins, increased ER stress. nih.gov
Unfolded Protein Response (UPR) A cellular stress response activated by the accumulation of unfolded or misfolded proteins in the ER. Prolonged activation due to persistent high levels of misfolded proteins. Can lead to apoptosis if cellular homeostasis is not restored. nih.gov

Computational and Theoretical Approaches in S Nitrosocysteamine Research

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a powerful approach to investigate the dynamic behavior and structural changes of molecules, including S-nitrosocysteamine and its interactions within biological contexts. Research has focused on developing accurate force field parameters for S-nitrosated compounds to enable reliable simulations. For instance, AMBER-99 force field parameters have been developed for S-nitrosocysteine, demonstrating their suitability for simulating S-nitrosated proteins. These simulations have shown that while certain dihedral angles in reduced proteins fluctuate significantly, these fluctuations stabilize upon S-nitrosation nih.gov.

Studies involving S-nitrosylated proteins like ACE2 have utilized MD simulations to reveal structural alterations. These simulations indicated transient detachment at the peptidase domain dimeric interface and a discernible increase in the distance between the centers of mass (COMs) of protomers in nitrosylated ACE2 compared to its non-nitrosylated counterpart. Furthermore, MD simulations have illustrated the disruption of specific intramolecular interactions, such as between Q175A and D136B residues, following S-nitrosylation researchgate.net.

Broader analyses combining statistical surveys of protein structures with MD simulations have identified key characteristics associated with S-nitrosylated cysteine residues. These include a lower pKa value, a higher prevalence of neighboring basic residues, a reduced presence of bulky residues in the vicinity, and generally increased local flexibility. A case study using hemoglobin demonstrated that the R-state hemoglobin's Cysβ93 exhibited these features, correlating with higher reactivity towards S-nitrosylation. The simulations also showed that in specific states (dep-R and dep-T), basic residues moved closer to Cysβ93, while bulky residues approached it, providing insights into the determinants of S-nitrosylation specificity nih.govresearchgate.net. MD simulations can also be integrated with forces derived from Density Functional Theory (DFT) to study molecular behavior youtube.com.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Electronic Structure

Density Functional Theory (DFT) is a fundamental quantum mechanical method used to investigate the electronic structure of atoms, molecules, and materials by focusing on the electron density distribution rather than the complex many-electron wavefunction youtube.comwikipedia.orgscispace.com. DFT calculations are instrumental in elucidating reaction mechanisms, predicting electronic properties, and understanding molecular reactivity.

In the context of chemical reactions, DFT is employed to identify reaction pathways with lower energy barriers, thereby aiding in the optimization of synthesis routes and predicting reaction yields mdpi.com. It allows for the calculation of critical molecular descriptors, such as molecular orbital energy levels, atomic charge distributions, and local electron densities. These descriptors are vital for pinpointing reactive sites within molecules and analyzing the stability of transition states scispace.commdpi.com. The theory provides a framework for calculating activation and reaction free energies, which are essential for evaluating degradation pathways, particularly when combined with methods that simulate aqueous environments mdpi.com.

Various DFT functionals, including localized density approximations (LDA), generalized gradient approximations (GGAs), hybrid methods (e.g., B3LYP, PBE0), and long-range corrected DFT (LC-DFT), are utilized depending on the specific properties being investigated, such as solvent effects or intermolecular interactions wikipedia.orgmdpi.com. Conceptual DFT (CDFT) further extends these principles to define reactivity descriptors that offer insights into the mechanisms of chemical processes rsc.org. The ability of DFT to accurately model electronic structure makes it a cornerstone for understanding the fundamental chemical transformations involved in processes like S-nitrosylation.

Kinetic Modeling of Formation and Decomposition Pathways

Kinetic modeling is crucial for understanding the rates and mechanisms governing the formation and decomposition of this compound and related S-nitrosothiols. Studies have established that the formation of this compound (CANO) from cysteamine (B1669678) (CA) and nitrous acid (HNO2) follows a 1:1 stoichiometry pdx.edu. The reaction kinetics exhibit a first-order dependence on both nitrite (B80452) and cysteamine concentrations, implicating nitrous acid as a primary nitrosating agent in mildly acidic conditions pdx.educdnsciencepub.com. In more acidic environments, the nitrosonium cation (NO+), formed from the protonation of nitrous acid, also acts as a significant nitrosating species pdx.educdnsciencepub.com.

Specific rate constants have been determined for these nitrosation processes. For instance, the bimolecular rate constant for the direct nitrosation of cysteine by nitrous acid is approximately 6.4 L mol–1 s–1, while nitrosation by the nitrosonium cation proceeds at a significantly faster rate of 6.8 × 10^3 L mol–1 s–1 scielo.org.za. For cysteamine, the rate constant for nitrosation by nitrous acid is reported as 17.9 M-1 s-1, and by the nitrosonium cation, it is an exceptionally high 8.25 x 10^10 M-1 s-1 pdx.edu.

The decomposition of S-nitrosothiols like this compound is influenced by various factors, including light, temperature, pH, oxygen, and the presence of transition metal ions researchgate.net. Metal ions, particularly Cu(II) and Cu+, play a critical role; Cu(II) can catalyze the formation of S-nitrosothiols, while Cu+ is known to promote their decomposition by binding to the sulfur atom pdx.educdnsciencepub.comscielo.org.zaresearchgate.net. Decomposition pathways can involve monomolecular reactions, metal-catalyzed reductive cleavage, or higher-order processes researchgate.net. Kinetic studies have ruled out homolysis as a dominant decomposition pathway for this compound, with evidence suggesting N2O formation via transnitrosation or autocatalytic pathways in aerated solutions cdnsciencepub.comfigshare.com. Understanding these kinetic parameters is vital for predicting the stability and reactivity of this compound in different chemical and biological environments.

Reaction/ProcessNitrosating AgentRate Constant (Units)Reference
Nitrosation of CysteineNitrous Acid (HNO2)6.4 ± 1.1 L mol–1 s–1 scielo.org.za
Nitrosation of CysteineNitrosonium Cation (NO+)6.8 × 10^3 L mol–1 s–1 scielo.org.za
Nitrosation of CysteamineNitrous Acid (HNO2)17.9 M-1 s-1 pdx.edu
Nitrosation of CysteamineNitrosonium Cation (NO+)8.25 × 10^10 M-1 s-1 pdx.edu
Decomposition of this compound (CANO)Metal Ion Catalysis (Cu+)Induces decomposition pdx.educdnsciencepub.com
S-Nitrosothiol Stability Factors-Light, Temp, pH, O2, Metals researchgate.net

Bioinformatics for S-Nitrosylation Site Prediction and Proteome-Wide Analysis

Bioinformatics plays a crucial role in identifying potential S-nitrosylation sites on proteins and analyzing S-nitrosylated proteins across entire proteomes, complementing experimental methods that can be laborious and time-consuming nih.govnih.govresearchgate.net. Tools such as SNOSID and GPS-SNO have been developed for this purpose. GPS-SNO, particularly its later versions like GPS-SNO 1.0 based on the GPS 3.0 algorithm, has demonstrated robust performance in predicting S-nitrosylation sites, achieving accuracies around 75-76%, with sensitivities of approximately 53-54% and specificities around 80-81% nih.govplos.orgplos.org. These computational approaches leverage sequence and structural information to predict which cysteine residues are likely targets for S-nitrosylation. Databases like UniProt are essential resources for obtaining protein sequence data for these predictions nih.gov.

Proteome-wide analyses utilize these predictive tools alongside experimental techniques, such as the biotin-switch technique (BST) and mass spectrometry-based proteomics (e.g., LC-MS/MS), to identify S-nitrosylated proteins and sites within a biological system mdpi.comcreative-proteomics.comnih.gov. For instance, a global proteome-wide analysis in Toxoplasma gondii identified 637 S-nitrosylated proteins and 983 S-nitrosylation sites. This study found a significant overlap (70.64%) between experimentally identified S-nitrosylated proteins and those predicted by tools like GPS-SNO 1.0, highlighting the utility of computational prediction mdpi.com. Such analyses have revealed that certain protein classes, such as ribosomal proteins and microneme proteins, are disproportionately represented among S-nitrosylated targets mdpi.com.

Research has also identified consensus motifs associated with S-nitrosylation, often involving acid-base catalysis and local hydrophobicity, which influence the specificity of NO targeting to particular cysteine residues creative-proteomics.comnih.govcreative-proteomics.com. These computational and proteomic strategies are vital for understanding the broad regulatory roles of S-nitrosylation in cellular signaling, metabolism, and stress responses, akin to other post-translational modifications like phosphorylation creative-proteomics.comnih.gov.

Bioinformatics ToolKey Features/PerformanceRelevance
SNOSIDOne of the first bioinformatics tools for predicting S-nitrosylation sites.Early computational approach for site prediction.
GPS-SNO 1.0Based on modified GPS algorithm (GPS 3.0); Accuracy: ~75-76%, Sensitivity: ~53-54%, Specificity: ~80-81%.Predicts S-nitrosylation sites and candidate proteins, aids experimental verification.
Cys-BOOSTChemical proteomics strategy for quantitative analysis of S-nitrosylation; identifies SNO sites and proteins.High sensitivity and specificity for identifying S-nitrosylated proteins and motifs.
Proteomics (LC-MS/MS)Mass spectrometry-based techniques for identifying S-nitrosylated proteins and sites.Experimental validation and large-scale discovery of S-nitrosylated targets.
Motif AnalysisIdentifies sequence/structural features (e.g., pKa, basicity, hydrophobicity) associated with S-nitrosylation sites.Helps understand the determinants of S-nitrosylation specificity.

Future Directions and Emerging Research Areas

Development of Advanced Probes and Imaging Techniques for Spatiotemporal Dynamics

A significant hurdle in elucidating the precise roles of S-Nitrosocysteamine is the challenge of its specific detection and visualization in a dynamic cellular environment. While general methods for detecting S-nitrosothiols exist, such as UV-visible spectrophotometry which identifies characteristic absorbance peaks around 333 nm and 545 nm, these are not specific to this compound and are often not suitable for live-cell imaging. nih.govresearchgate.netnih.gov The development of advanced probes represents a critical frontier.

Future research will likely focus on creating highly selective fluorescent probes or chemosensors that can distinguish this compound from other S-nitrosothiols like S-nitrosoglutathione (GSNO) and S-nitrosocysteine (CysNO). rsc.org These probes could be designed based on the unique chemical properties of the cysteamine (B1669678) moiety. Success in this area would enable real-time imaging of the spatiotemporal dynamics of this compound in living cells and tissues, providing unprecedented insights into its localized synthesis, transport, and target interactions. nih.govscienceopen.comresearchgate.netnih.gov

Table 1: Current and Future Techniques for this compound Detection

TechniqueCurrent Application for S-NitrosothiolsFuture Direction for this compound
UV-Visible Spectrophotometry Detection of characteristic absorbance peaks (333-545 nm) in solution. nih.govresearchgate.netLimited application for specific detection in complex biological samples.
Mass Spectrometry Identification and quantification of S-nitrosated peptides and proteins. nih.govDevelopment of targeted mass spectrometry methods for absolute quantification of this compound.
Fluorescent Probes General detection of S-nitrosothiols.Design of highly selective fluorescent probes for real-time imaging in live cells. rsc.orgscienceopen.com
Chemosensors/Biosensors Detection of total S-nitrosothiol content.Engineering of biosensors with high specificity for this compound.

Exploration of Novel Endogenous this compound Generation Pathways

Cysteamine is an endogenous compound produced from the degradation of coenzyme A. nih.govnih.gov Its S-nitrosation can occur through reactions with various reactive nitrogen species (RNS). nih.gov While the chemical formation of this compound from cysteamine and a nitrite (B80452) source under acidic conditions is well-documented, the specific enzymatic pathways responsible for its generation in vivo remain largely unexplored. nih.govresearchgate.net

A key area for future investigation is the identification of enzymes that can catalyze the formation of this compound. This could involve nitric oxide synthases (NOS) or other enzymes that generate RNS in close proximity to cysteamine. nih.gov Research may also uncover novel, non-canonical pathways for its synthesis. Understanding the enzymatic regulation of endogenous this compound levels is fundamental to appreciating its role in both physiological and pathological processes. nih.gov

Table 2: Potential Mechanisms of Endogenous this compound Formation

MechanismDescriptionKey Research Question
Non-enzymatic Reaction Reaction of cysteamine with reactive nitrogen species (e.g., N₂O₃) derived from nitric oxide. researchgate.netWhat are the specific microenvironments that favor this reaction in vivo?
Enzymatic Synthesis Catalysis of S-nitrosation of cysteamine by specific enzymes.Which enzymes (e.g., NOS isoforms, peroxidases) are responsible for the targeted synthesis of this compound? nih.gov
Transnitrosation Transfer of a nitroso group from another S-nitrosothiol (e.g., GSNO) to cysteamine. researchgate.netWhat is the physiological relevance and regulation of this transfer reaction?

Mechanistic Dissection of this compound in Specific Biochemical Networks

S-nitrosation is a post-translational modification that can alter protein function, localization, and stability. nih.govnih.govnih.govnih.gov While S-nitrosation in general is known to regulate a vast array of cellular processes, the specific biochemical networks and signaling pathways modulated by this compound are not well-defined.

Future studies should focus on the mechanistic dissection of how this compound impacts specific enzymes and signaling proteins. nih.gov This will involve identifying the precise cysteine residues it targets on these proteins and characterizing the functional consequences of this modification. For example, research could explore its effects on kinases, phosphatases, and transcription factors involved in key signaling cascades. researchgate.net By elucidating the molecular mechanisms through which this compound exerts its effects, it will be possible to understand its contribution to cellular homeostasis and disease. mdpi.com

常见问题

Q. Q1. What factors influence the stability of S-Nitrosocysteamine (SNO) derivatives in aqueous solutions?

Methodological Answer: The stability of SNO derivatives depends on structural modifications (e.g., substitutions at α/β carbons) and environmental conditions (e.g., pH). Tertiary thionitrites exhibit greater stability than primary derivatives due to steric hindrance, while β-substituents like -OH or -NH₃⁺ reduce decomposition rates. Stability is enhanced at low pH due to protonation of reactive groups . To quantify decomposition, use Griess assays for nitric oxide (NO) release kinetics or UV-Vis spectroscopy (peaks at 333 nm/545 nm for S-nitrosothiols) .

Q. Q2. What analytical methods are recommended for detecting this compound in biological systems?

Methodological Answer: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is preferred for sensitivity and specificity. For real-time NO release, chemiluminescence detectors or Griess reagent-based assays are standard. Regulatory guidelines (e.g., EMA) emphasize method validation with limits of detection (LOD) ≤ 0.03 ppm for nitrosamine impurities . Nuclear magnetic resonance (NMR) and dynamic light scattering (DLS) are critical for characterizing synthetic derivatives and nanoparticle conjugates .

Advanced Research Questions

Q. Q3. How can researchers optimize the NO release kinetics of this compound in photoresponsive drug delivery systems?

Methodological Answer: Design experiments using near-infrared (NIR)-responsive carriers (e.g., polydopamine nanoparticles) to trigger NO release. Synthesize SNO@PDA composites and characterize photothermal stability via electronic thermometry. Quantify NO release under varying NIR intensities (e.g., 780 nm laser) and temperatures using Griess assays. Validate efficacy in tumor models (e.g., hepatocellular carcinoma) by measuring cell viability (MTT assays) and apoptosis markers (caspase-3 activity) .

Q. Q4. What experimental strategies address contradictions in reported stability data for this compound under physiological conditions?

Methodological Answer: Contradictions may arise from differences in synthesis protocols (e.g., nitrosation efficiency) or impurity profiles. Standardize synthesis by validating thiol nitrosation via ¹H/¹³C NMR and ensuring >95% purity via HPLC. Compare decomposition rates in buffered solutions (pH 7.4) using controlled temperature (37°C) and oxygen levels. Cross-reference findings with structural analogs (e.g., S-nitrosoglutathione) to isolate substituent effects .

Q. Q5. How can this compound enhance the efficacy of antibiotics against multidrug-resistant bacteria?

Methodological Answer: Functionalize antibiotic-loaded nanoparticles (e.g., PLGA) with SNO via covalent immobilization. Measure NO release under physiological conditions (e.g., 37.1 ± 1.1 nmol/mg NPs) and assess synergistic effects using checkerboard assays (e.g., fractional inhibitory concentration index). In vitro, combine SNO-modified NPs with tetracycline and quantify bacterial growth reduction (e.g., 87.8% enhancement in E. coli inhibition). Validate biocompatibility in fibroblast cultures (e.g., MTT assays) .

Q. Q6. What methodologies are effective for integrating this compound into hydrogels for wound healing applications?

Methodological Answer: Encapsulate SNO-loaded photothermal agents (e.g., mPEG-polydopamine, MPDA) into fibrin hydrogels using double-barreled syringes. Characterize NO release under NIR irradiation (e.g., 808 nm) and assess antimicrobial activity against S. aureus (e.g., 99.6% clearance in abscess models). Evaluate immunomodulation via cytokine profiling (e.g., TNF-α/IL-6 reduction) and histopathology for wound re-epithelialization .

Q. Q7. How can catalytic systems improve the controlled release of NO from this compound in biomedical applications?

Methodological Answer: Immobilize SNO on catalytic substrates like CuBTC metal-organic frameworks (MOFs) deposited on cotton fabric. Use XRD and SEM to confirm MOF integration, and measure NO generation via chemiluminescence. Compare catalytic efficiency to unsupported CuBTC particles, ensuring therapeutic NO levels (e.g., 0.5–4 µM) are maintained. Apply in wound dressings and validate biofilm inhibition in Pseudomonas aeruginosa models .

Methodological and Data Analysis Questions

Q. Q8. How should researchers validate the synthesis of novel this compound derivatives to ensure reproducibility?

Methodological Answer: Document nitrosation conditions (e.g., NaNO₂ concentration, reaction time) and confirm product identity via NMR (e.g., S-NO bond resonance at ~850 cm⁻¹ in IR) and high-resolution mass spectrometry (HRMS). Include purity data (≥95% by HPLC) and stability profiles (half-life in PBS, pH 7.4). Deposit synthetic protocols in open-access repositories (e.g., protocols.io ) for peer validation .

Q. Q9. What statistical approaches are recommended for analyzing synergistic effects between this compound and antibiotics?

Methodological Answer: Use fractional inhibitory concentration (FIC) indices: FIC ≤ 0.5 indicates synergy. Perform dose-response curves with triplicate measurements and apply ANOVA with post-hoc Tukey tests. For in vivo data (e.g., wound healing), use Kaplan-Meier survival analysis and Cox proportional hazards models. Report 95% confidence intervals and p-values adjusted for multiple comparisons .

Q. Q10. How can systematic reviews address gaps in this compound research, such as conflicting stability or efficacy data?

Methodological Answer: Follow PRISMA guidelines to screen literature (e.g., PubMed, Scopus) using keywords: "this compound," "NO donors," "stability," "nanocarriers." Extract data on synthesis methods, stability conditions, and biological outcomes. Use Cochrane risk-of-bias tools to assess study quality. Perform meta-analyses with random-effects models to account for heterogeneity, and subgroup analyses by pH or substituent type .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。